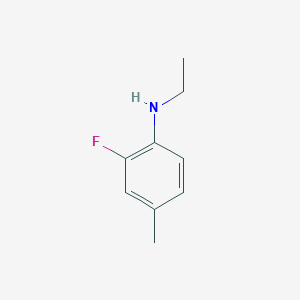

N-ethyl-2-fluoro-4-methylaniline

Description

N-Ethyl-2-fluoro-4-methylaniline (CAS: 1040034-80-7) is a substituted aniline derivative with the molecular formula C₉H₁₂FN. Its molecular weight is 153.20 g/mol . The compound features an ethyl group attached to the nitrogen atom, a fluorine substituent at the ortho (2-) position, and a methyl group at the para (4-) position of the benzene ring. This substitution pattern imparts distinct electronic and steric properties:

- The fluorine atom (electron-withdrawing) reduces the electron density of the aromatic ring, influencing reactivity in electrophilic substitution reactions.

- The methyl group (electron-donating) enhances solubility in nonpolar solvents and may stabilize certain intermediates in synthesis.

Properties

IUPAC Name |

N-ethyl-2-fluoro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRYGGMMNMYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-4-methylaniline typically involves the following steps:

Nitration of Toluene: Toluene is nitrated to form nitrotoluene.

Reduction: The nitrotoluene is then reduced to form 4-methylaniline.

Fluorination: The 4-methylaniline undergoes fluorination to introduce the fluorine atom at the ortho position.

Ethylation: Finally, the fluorinated aniline is ethylated to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or other reduced forms.

Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

N-ethyl-2-fluoro-4-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-methylaniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- This compound vs. 4-Chloro-N-ethyl-2-nitroaniline: The chloro and nitro groups in the latter compound (positions 4 and 2) create a highly electron-deficient aromatic ring, significantly reducing the basicity of the aniline nitrogen compared to the target compound .

This compound vs. N-Ethyl-4-fluoro-2-nitroaniline :

- The nitro group at position 2 in the latter compound (CAS 774-22-1) introduces stronger electron withdrawal than fluorine, making the ring less reactive toward nucleophilic substitution .

- The para-fluoro substituent in the analog may alter regioselectivity in further functionalization reactions compared to the target compound’s ortho-fluoro substituent.

This compound vs. N-Ethyl-2-fluoro-4-(methylsulfonyl)aniline :

- The methylsulfonyl group (SO₂CH₃) is a strong electron-withdrawing substituent, increasing the compound’s polarity and acidity of the aniline NH group . This contrasts with the methyl group in the target compound, which is electron-donating.

Biological Activity

N-ethyl-2-fluoro-4-methylaniline is an aromatic amine that has garnered attention for its potential biological activities and interactions with various biological systems. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 167.20 g/mol. Its structure features an ethyl group attached to a nitrogen atom, a fluorine atom at the ortho position relative to the amino group, and a methyl substituent on the benzene ring. This unique arrangement contributes to its chemical reactivity and potential biological activity.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with other biomolecules. This reactivity can lead to alterations in the structure and function of these molecules, potentially influencing cellular pathways relevant to drug development.

Enzyme Interactions

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that similar compounds can modulate the activity of carboxylesterases, which are crucial for the metabolism of xenobiotics and drugs . The inhibition of these enzymes could have significant implications for drug metabolism and efficacy.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of this compound on living organisms. For example, studies using earthworms exposed to 2-fluoro-4-methylaniline (a structural analog) revealed changes in biochemical profiles, suggesting potential toxicity . These findings highlight the need for further investigation into the compound's safety profile.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-N-methylaniline | Lacks the ethyl group on nitrogen | |

| 4-Amino-2-fluoro-N-methylbenzamide | Contains an amide functional group | |

| 4-(Aminomethyl)-2-fluoroaniline | Similar structure but without ethyl substitution |

The presence of both ethyl and fluorine groups in this compound imparts distinct chemical properties that may enhance its biological activity compared to these analogs.

Case Studies

- Toxicity Assessment : A study utilizing advanced NMR techniques assessed the metabolic toxicity of related compounds. It was found that exposure led to significant alterations in metabolite concentrations, indicating potential toxic effects that warrant further investigation into this compound's safety .

- Enzyme Inhibition : Research into similar compounds has demonstrated their ability to inhibit carboxylesterases effectively. Such inhibition could influence drug metabolism pathways, suggesting that this compound may exhibit similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.